N-(2,4-dimethylphenyl)propanamide
Description
N-(2,4-Dimethylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 2,4-dimethylphenyl group. For instance, derivatives such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) () and 3-[4-(2-Furoyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)propanamide (5o) () highlight its role as a scaffold in medicinal chemistry. These derivatives exhibit molecular weights ranging from 355 to 389 g/mol and melting points between 128–178°C, depending on additional functional groups .
The core structure of this compound (inferred molecular formula: C11H15NO) likely contributes to moderate lipophilicity and crystallinity, influenced by the electron-donating methyl groups on the phenyl ring.
Properties
CAS No. |
50824-87-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
HQYJBDRADQYZIZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C |
Other CAS No. |
50824-87-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Effects on Dimethylphenyl Derivatives
Compounds with varying methyl group positions on the phenyl ring demonstrate distinct physicochemical properties:
Key Findings :
- The 2,4-dimethyl substitution (5o) yields the highest melting point (128–130°C), likely due to enhanced symmetry and van der Waals interactions.
- Antibacterial activity is reported for all three compounds, suggesting that substituent position minimally impacts this biological function in this series .
Influence of Heterocyclic and Sulfonyl/Amino Substituents
Derivatives with additional functional groups exhibit significant variations in properties:
Key Findings :
Comparison with Fluorinated and Chlorinated Analogs
Electronegative substituents alter electronic and steric properties:
Key Findings :
- Fluorine and chlorine atoms introduce steric and electronic effects, which can modulate bioavailability and target interaction.
Physicochemical Trends
- Lipophilicity : Methyl groups in 2,4-dimethylphenyl derivatives enhance lipophilicity, favoring membrane permeability.
- Melting Points : Symmetrical substitution (e.g., 2,4-dimethyl) improves crystallinity compared to asymmetric analogs.
Bioactivity Correlations
- The 2,4-dimethylphenyl group is recurrent in bioactive compounds (e.g., LOX inhibition in 8a , antibacterial activity in 5o ), suggesting its compatibility with diverse biological targets.
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